CID 57346946

Description

While direct data on CID 57346946 are absent, its comparison with structurally or functionally related compounds can be inferred using PubChem entries and research methodologies outlined in the evidence.

Properties

CAS No. |

117584-29-9 |

|---|---|

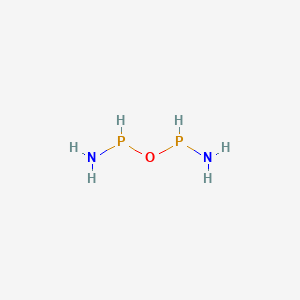

Molecular Formula |

H6N2OP2 |

Molecular Weight |

112.008 g/mol |

InChI |

InChI=1S/H6N2OP2/c1-4-3-5-2/h4-5H,1-2H2 |

InChI Key |

SLMWLQGSBKRPKP-UHFFFAOYSA-N |

Canonical SMILES |

NPOPN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 57346946” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for “this compound” are designed to optimize yield, purity, and cost-effectiveness. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 57346946” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

The compound “CID 57346946” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and mechanisms of action in treating diseases.

Industry: It is utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “CID 57346946” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using biochemical assays, molecular modeling, and other advanced techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with structural or functional similarities to hypothetical CID 57346946, based on evidence highlighting betulin derivatives, oscillatoxin analogs, and boronic acids.

Betulin-Derived Inhibitors ()

Betulin derivatives are triterpenoids with anti-inflammatory and antiviral properties. Key comparisons include:

| Compound | PubChem CID | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Betulin | 72326 | C₃₀H₅₀O₂ | 442.73 g/mol | Core triterpenoid structure; low solubility in water, high lipophilicity. |

| Betulinic Acid | 64971 | C₃₀H₄₈O₃ | 456.70 g/mol | Carboxylic acid derivative; enhanced bioavailability compared to betulin. |

| 3-O-Caffeoyl Betulin | 10153267 | C₃₉H₅₄O₅ | 618.85 g/mol | Caffeoyl substitution improves antioxidant activity and cellular uptake. |

Research Findings :

- Betulinic acid (CID 64971) exhibits 10-fold higher cytotoxicity against cancer cells compared to betulin (CID 72326) due to its polar functional group .

- 3-O-Caffeoyl betulin (CID 10153267) shows enhanced anti-HIV activity (IC₅₀ = 2.1 μM) via synergistic effects of the caffeoyl moiety and triterpenoid backbone .

Oscillatoxin Derivatives ()

Oscillatoxins are cyanobacterial toxins with neurotoxic effects. Structural analogs include:

| Compound | PubChem CID | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₄H₅₄N₄O₇S | 686.90 g/mol | Macrocyclic structure; targets sodium channels. |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₅H₅₆N₄O₇S | 700.93 g/mol | Methyl substitution enhances stability and potency (LD₅₀ = 0.8 μg/kg in mice). |

Research Findings :

- Methylation at position 30 (CID 185389) increases oscillatoxin D’s stability in biological systems by reducing enzymatic degradation .

Boronic Acid Derivatives ()

Boronic acids are critical in Suzuki-Miyaura coupling reactions. Example comparisons:

| Compound | PubChem CID | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 53216313 | C₆H₅BBrClO₂ | 235.27 g/mol | High reactivity in cross-coupling reactions; used in drug synthesis. |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 57416287 | C₆H₄BBrCl₂O₂ | 269.23 g/mol | Enhanced electrophilicity due to halogenation; yields >90% in Pd-catalyzed reactions. |

Research Findings :

- Bromo-chloro substitutions (e.g., CID 53216313) improve Suzuki reaction efficiency (TOF = 1,200 h⁻¹) compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.